N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-11-16(8-9-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(12-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOZRGLJHGQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 941957-74-0, is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H23N3O4, with a molecular weight of 381.4 g/mol. The structure includes a methoxybenzyl group, a pyrrolidinyl moiety, and an oxalamide linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| CAS Number | 941957-74-0 |
| Molecular Weight | 381.4 g/mol |
Research indicates that this compound may exert its biological effects through modulation of specific pathways involved in inflammation and cellular signaling. The compound has been shown to influence the activity of tumor necrosis factor-alpha (TNF-alpha), a key cytokine involved in systemic inflammation.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study highlighted the ability of similar oxalamide derivatives to inhibit TNF-alpha production in vitro. This suggests that this compound could potentially reduce inflammatory responses in various pathological conditions .
- Inhibition of Enzymatic Activity : Preliminary assays indicate that compounds with structural similarities to this compound can inhibit certain enzymes implicated in disease processes. For instance, derivatives have shown IC50 values in the micromolar range against specific targets, suggesting a potent interaction that warrants further investigation .
- Potential as a Lead Compound : Given its structural characteristics, this compound has been proposed as a lead for drug development targeting diseases such as cancer and inflammatory disorders. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : The modulation of TNF-alpha suggests potential applications in treating autoimmune diseases.
- Cytotoxicity Against Cancer Cells : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential utility in oncology.
Future Directions
Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand the pathways influenced by this compound.
Scientific Research Applications
The biological activity of N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be categorized into several key areas:
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H460 | 75.99% | |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may be effective in inhibiting tumor growth and could be a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has been suggested that similar oxalamide derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could potentially lead to therapeutic effects by enhancing cholinergic signaling in the brain.
Antimicrobial Properties
Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL, suggesting potential applications in treating bacterial infections.
Case Study 1: Anticancer Research
In a recent study focusing on the synthesis and evaluation of novel oxalamide derivatives, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar oxalamide compounds in models of neurodegeneration. The results indicated that these compounds could modulate inflammatory pathways and reduce oxidative stress in neuronal cells, suggesting their potential utility in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Diversity in Oxalamides
Oxalamides exhibit diverse biological and industrial applications, modulated by their substituents. Key analogs from the evidence include:
Table 1: Comparative Analysis of Oxalamide Derivatives
Substituent Effects on Pharmacological Activity
Aromatic Substituents :
- 3-Methoxybenzyl (Target): Methoxy groups improve solubility and metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 13) but may reduce binding affinity to hydrophobic targets .
- 2-Oxopyrrolidin-1-yl : This lactam ring provides rigidity and hydrogen-bonding capacity, contrasting with flexible chains (e.g., 2-hydroxyethyl in Compound 15) or heterocycles (e.g., pyridin-2-yl in S336) .
- Biological Activity: Antiviral oxalamides (e.g., Compound 13) often incorporate thiazole or chlorophenyl groups for viral envelope targeting, whereas the target compound’s 2-oxopyrrolidin may optimize protease or kinase inhibition . Flavoring agents like S336 prioritize low toxicity (NOEL = 100 mg/kg bw/day) and water solubility, achieved via pyridin-2-yl and dimethoxy groups .
Metabolic and Toxicological Profiles
- Flavoring Agents : S336 and analogs undergo hydrolysis and glucuronidation, with high metabolic capacity ensuring safety at human exposure levels (0.0002–0.003 μg/kg bw/day) .
- Pharmaceutical Analogs : Antiviral/SCD1 inhibitors (e.g., Compounds 13, 24) prioritize metabolic stability over rapid clearance. The trifluoromethyl group in Compound 24 resists oxidation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
